molecular formula C25H20N4S B12022240 4-(4-(4-Methylphenyl)-5-((1-naphthylmethyl)thio)-4H-1,2,4-triazol-3-YL)pyridine CAS No. 738592-83-1

4-(4-(4-Methylphenyl)-5-((1-naphthylmethyl)thio)-4H-1,2,4-triazol-3-YL)pyridine

Cat. No.: B12022240
CAS No.: 738592-83-1
M. Wt: 408.5 g/mol
InChI Key: JOZIHXODFZHPMX-UHFFFAOYSA-N
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Description

4-(4-(4-Methylphenyl)-5-((1-naphthylmethyl)thio)-4H-1,2,4-triazol-3-YL)pyridine is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a pyridine ring, and various substituents such as a methylphenyl group and a naphthylmethylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(4-Methylphenyl)-5-((1-naphthylmethyl)thio)-4H-1,2,4-triazol-3-YL)pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the triazole intermediate.

    Attachment of Substituents: The methylphenyl and naphthylmethylthio groups can be introduced through various substitution reactions, such as Friedel-Crafts alkylation or thiolation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-(4-Methylphenyl)-5-((1-naphthylmethyl)thio)-4H-1,2,4-triazol-3-YL)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups such as nitro or carbonyl groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where substituents on the aromatic rings can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and room temperature.

    Substitution: Halogenating agents, nucleophiles, electrophiles, and solvents like dichloromethane or toluene.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Reduced derivatives with functional groups converted to alcohols, amines, or hydrocarbons.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

4-(4-(4-Methylphenyl)-5-((1-naphthylmethyl)thio)-4H-1,2,4-triazol-3-YL)pyridine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of 4-(4-(4-Methylphenyl)-5-((1-naphthylmethyl)thio)-4H-1,2,4-triazol-3-YL)pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Binding to active sites of enzymes, leading to inhibition of enzymatic activity.

    Receptor Modulation: Interacting with cellular receptors, altering signal transduction pathways.

    DNA Intercalation: Inserting between DNA base pairs, affecting DNA replication and transcription.

Comparison with Similar Compounds

4-(4-(4-Methylphenyl)-5-((1-naphthylmethyl)thio)-4H-1,2,4-triazol-3-YL)pyridine can be compared with other similar compounds, such as:

    1-(4-Methylphenyl)ethanone [4-(2-naphthyl)-1,3-thiazol-2-yl]hydrazone: Similar structure with a thiazole ring instead of a triazole ring.

    3-(4-Methylphenyl)-2-((1-naphthylmethyl)thio)-4(3H)-quinazolinone: Contains a quinazolinone ring instead of a triazole ring.

    4-(((4-(1-Naphthylmethyl)-1-piperazinyl)imino)methyl)phenol: Features a piperazine ring and phenol group.

Properties

CAS No.

738592-83-1

Molecular Formula

C25H20N4S

Molecular Weight

408.5 g/mol

IUPAC Name

4-[4-(4-methylphenyl)-5-(naphthalen-1-ylmethylsulfanyl)-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C25H20N4S/c1-18-9-11-22(12-10-18)29-24(20-13-15-26-16-14-20)27-28-25(29)30-17-21-7-4-6-19-5-2-3-8-23(19)21/h2-16H,17H2,1H3

InChI Key

JOZIHXODFZHPMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=CC4=CC=CC=C43)C5=CC=NC=C5

Origin of Product

United States

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